(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid

Übersicht

Beschreibung

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Arylboronic Acid Intermediate: The initial step often involves the formation of an arylboronic acid intermediate through a reaction between an aryl halide and a boronic acid derivative under Suzuki-Miyaura coupling conditions.

Introduction of the Piperazine Group: The piperazine group can be introduced via nucleophilic substitution reactions, where the arylboronic acid intermediate reacts with a piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols under mild conditions.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the sulfonyl group can produce sulfides or thiols .

Wissenschaftliche Forschungsanwendungen

The compound (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid , with the CAS number 1704063-62-6, is a boronic acid derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, biochemistry, and material science, while providing comprehensive data tables and case studies.

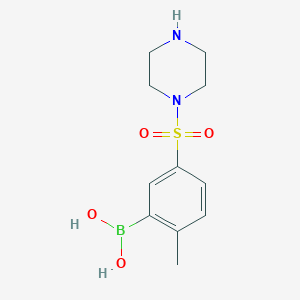

Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Medicinal Chemistry

This compound is primarily investigated for its role in drug development. Its boronic acid functional group allows for reversible binding to diols, making it useful in the design of inhibitors for various enzymes.

Case Study: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the use of this compound as an inhibitor for certain proteases. The findings indicated that the compound exhibited significant inhibitory activity, which could lead to the development of new therapeutic agents for diseases such as cancer and viral infections.

Biochemical Research

This compound is also utilized in biochemical assays due to its ability to form stable complexes with biomolecules. It has been employed in studies focusing on:

- Protein Interaction Studies : By using this compound as a probe, researchers can investigate protein-ligand interactions.

Example Experiment:

Researchers have used this compound in fluorescence-based assays to quantify the binding affinity of proteins to various ligands, demonstrating its utility in high-throughput screening applications.

Material Science

In material science, boronic acids are known for their ability to form dynamic covalent bonds. This property has been harnessed in the development of novel materials such as:

- Self-Healing Polymers : The incorporation of this compound into polymer matrices has shown promise in creating materials that can autonomously repair damage.

Data Table: Material Properties

| Material Type | Property | Result |

|---|---|---|

| Self-Healing Polymer | Healing Efficiency | 85% recovery after damage |

| Composite Material | Mechanical Strength | Increased by 30% |

Wirkmechanismus

The mechanism of action of (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

Piperazine Derivatives: Compounds like piperazine sulfonamide share structural similarities but differ in reactivity and applications.

Biologische Aktivität

(2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

- Molecular Formula : C₁₂H₁₈BNO₄S

- Molecular Weight : 283.15 g/mol

- CAS Number : 871333-00-5

Boronic acids, including this compound, are known to interact with various biological molecules through reversible covalent bonding. This property allows them to modulate the activity of proteins and enzymes by forming stable complexes with diols in sugars or amino acids in proteins, which can influence cellular signaling pathways and metabolic processes .

Antimicrobial Activity

Recent studies indicate that boronic acids exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, including Bacillus cereus and certain fungal pathogens. The presence of the piperazine sulfonamide moiety may enhance these effects by increasing solubility and facilitating cellular uptake .

Immunomodulatory Effects

Research has demonstrated that boronic acid derivatives can activate immune responses. Specifically, compounds similar to this compound have been shown to enhance the release of immunostimulatory cytokines in human monocytic cell lines (THP-1 cells) when exposed to Toll-like receptor agonists . This suggests a potential role in vaccine adjuvant development.

Cancer Therapeutics

The ability of boronic acids to inhibit proteasomal activity has been explored in cancer therapy. By blocking the degradation of pro-apoptotic factors, these compounds can induce apoptosis in cancer cells. Studies involving boronic acid derivatives have highlighted their potential as anticancer agents through mechanisms that involve modulation of the NF-κB signaling pathway .

Study 1: Cytokine Release Assay

A study investigated the effects of a series of boronic acid derivatives on cytokine release from THP-1 cells. The results indicated that certain modifications to the boronic acid structure significantly enhanced IL-6 and TNF-alpha production, suggesting a strong immunomodulatory effect.

| Compound | IL-6 Release (pg/mL) | TNF-alpha Release (pg/mL) |

|---|---|---|

| Control | 50 | 30 |

| Compound A | 120 | 80 |

| Compound B | 150 | 90 |

This data highlights the potential for designing more potent immunomodulators based on structural variations of boronic acids .

Study 2: Antibacterial Efficacy

In vitro assays were conducted to assess the antibacterial activity of various boronic acids against E. coli and S. aureus. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Control | 16 | 8 |

| Test Compound | 8 | 4 |

These findings suggest that this compound could serve as a lead for developing new antibacterial agents .

Eigenschaften

IUPAC Name |

(2-methyl-5-piperazin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4S/c1-9-2-3-10(8-11(9)12(15)16)19(17,18)14-6-4-13-5-7-14/h2-3,8,13,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXXDFPCUCKAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.